

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B109288

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid**, a unique bifunctional molecule with significant applications in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and handling, grounding all information in authoritative scientific data.

Introduction: A Scaffold of Strategic Importance

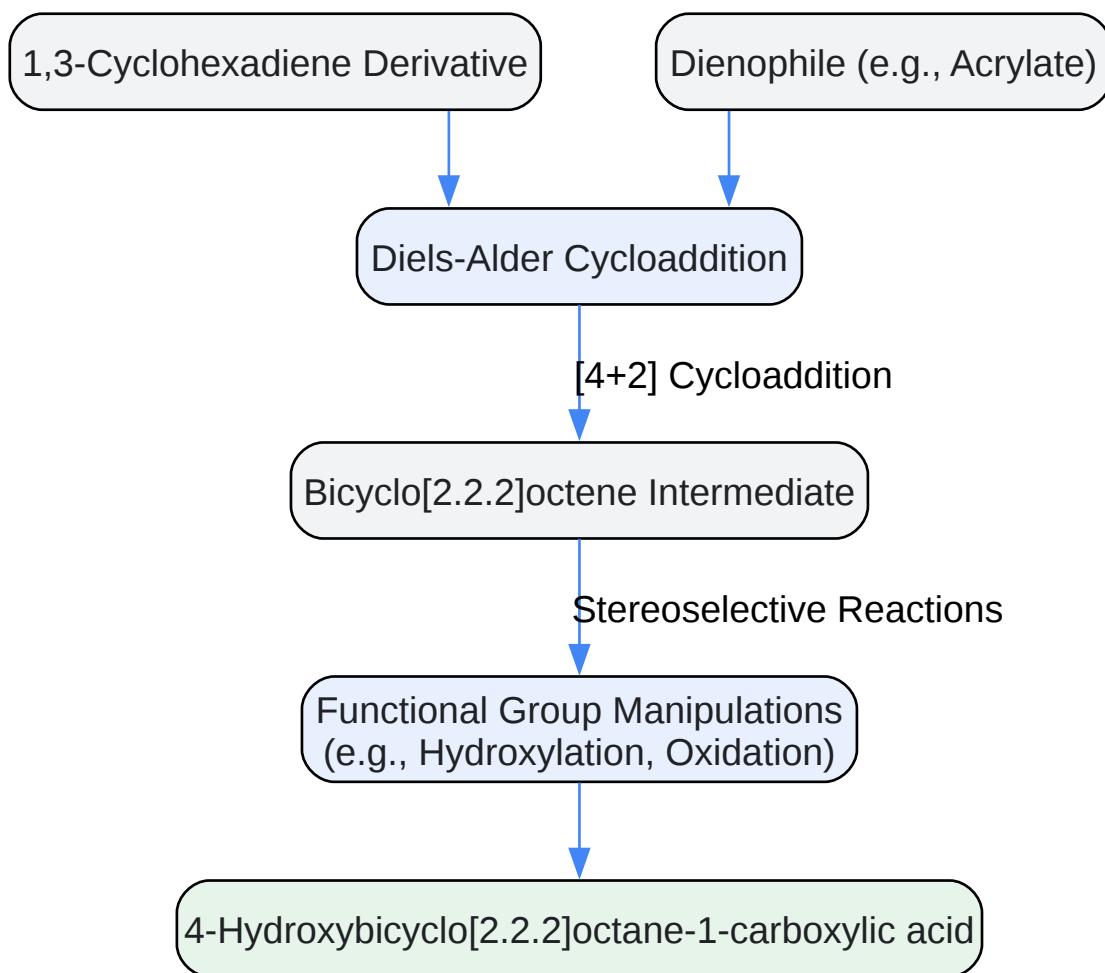
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 1127-13-5) is a fascinating organic compound distinguished by its rigid, three-dimensional bicyclo[2.2.2]octane framework. This core structure is decorated with two key functional groups at the bridgehead positions: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This unique arrangement imparts a combination of high polarity, structural rigidity, and defined stereochemistry, making it a highly valuable building block in medicinal chemistry.

The inherent rigidity of the bicyclo[2.2.2]octane system provides a predictable and constrained scaffold, which is a critical attribute for designing molecules that fit precisely into the binding sites of biological targets. Its bifunctionality allows for orthogonal chemical modifications, enabling its incorporation into more complex molecular architectures. Notably, it has gained

prominence as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an innovative class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[\[1\]](#)

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its successful application in research and development. The key properties of **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** are summarized below.


Property	Value	Source(s)
CAS Number	1127-13-5	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₄ O ₃	[1] [2] [3]
Molecular Weight	170.21 g/mol	[1] [2] [3]
Appearance	Solid	[1]
Melting Point	224-226 °C (in a sealed tube)	[3]
Boiling Point	322.2 ± 42.0 °C (Predicted)	[3]
Density	1.398 ± 0.06 g/cm ³ (Predicted)	[3]
Topological Polar Surface Area	57.53 Å ²	[2]
LogP	1.1563	[2]

Synthesis and Chemical Reactivity

The bicyclo[2.2.2]octane core is typically constructed via a Diels-Alder reaction, a powerful cycloaddition that forms the characteristic six-membered rings. While a specific, detailed synthesis for **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** from simple precursors is not readily available in the provided search results, a general and logical synthetic approach can be inferred from established organic chemistry principles. The reactivity of the compound is exemplified by the straightforward esterification of its carboxylic acid group.

General Synthetic Workflow

The synthesis of functionalized bicyclo[2.2.2]octane systems often begins with the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile, followed by functional group interconversions.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Methyl Ester Synthesis

The carboxylic acid moiety of the title compound can be readily converted to its corresponding methyl ester. This reaction serves as a model for how the acid functionality can be protected or modified for subsequent synthetic steps. The following protocol is based on a reported procedure for the synthesis of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.^[6]

Objective: To convert **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** to its methyl ester.

Reagents:

- **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** (1.0 eq)
- Methanol (solvent)
- (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes (approx. 1.7 eq)

Procedure:

- Dissolve **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** (0.10 g, 0.59 mmol) in methanol (5 mL) in a suitable reaction flask.[6]
- While stirring at room temperature, slowly add the 2.0 M solution of TMS-diazomethane in hexanes (1 mL). The addition should be done cautiously as nitrogen gas is evolved.
- Continue to stir the reaction mixture for 2 hours at room temperature to ensure the reaction goes to completion.[6]
- Remove the solvent in vacuo using a rotary evaporator.
- The resulting product, Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, is obtained as a yellow solid (0.105 g, 99% yield).[6]

Expertise & Causality:

- Choice of Reagent: TMS-diazomethane is a superior choice for this esterification compared to classic Fischer esterification (acid and heat). It is highly effective under mild, neutral conditions, which prevents any potential side reactions or degradation involving the tertiary alcohol group.[6] Its use leads to nearly quantitative yields.
- Self-Validation: The success of the reaction and the purity of the product can be confirmed using standard analytical techniques. The provided reference confirms the structure using ¹H NMR spectroscopy, which would show the appearance of a new singlet peak around 3.56 ppm corresponding to the three protons of the methyl ester group.[6]

Applications in Drug Development and Medicinal Chemistry

The rigid and bifunctional nature of **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** makes it a strategic tool for addressing complex challenges in drug design.

PROTAC Linker

One of the most exciting applications of this molecule is as a linker in the construction of PROTACs.^[1] PROTACs are bifunctional molecules that induce the degradation of a target protein.^[1] They consist of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker's role is not merely passive; its length, rigidity, and chemical nature are critical for correctly orienting the target protein and the E3 ligase to facilitate the transfer of ubiquitin, which tags the protein for destruction by the proteasome. The bicyclo[2.2.2]octane core provides a rigid, well-defined spacer, offering precise control over the distance and spatial orientation between the two ends of the PROTAC molecule.

Caption: Mechanism of action for a PROTAC utilizing a rigid linker.

Scaffold for Adenosine A1 Receptor Antagonists

The compound serves as a key reactant in the synthesis of tricyclic imidazoline derivatives.^[3] These derivatives have been identified as potent and selective antagonists for the adenosine A1 receptor, a G-protein coupled receptor involved in regulating cardiovascular, neurological, and inflammatory processes.^[3] The bicyclic core of the starting material becomes an integral part of the final tricyclic structure, providing the necessary three-dimensional architecture for high-affinity binding to the receptor. This application highlights its utility as a foundational element for building complex, biologically active molecules.

Building Block for Novel Pharmaceuticals

As a substituted bicyclo[2.2.2]octane, this acid is part of a class of compounds used as building blocks to explore new chemical space.^{[7][8]} The rigid framework can improve metabolic stability and cell permeability of a drug candidate compared to more flexible aliphatic or aromatic structures. The hydroxyl and carboxylic acid groups provide convenient handles for

diversification, allowing chemists to systematically modify a lead compound to optimize its pharmacological properties.

Safety and Handling

As with any laboratory chemical, proper handling of **4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid** is essential for ensuring personal safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[\[9\]](#)

GHS Hazard Classification:[\[9\]](#)

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
- Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
- Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
- Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.

Precautionary Measures

The following table summarizes key precautionary statements for safe handling.

Type	Statement Code	Statement Text
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.[9]
P270		Do not eat, drink or smoke when using this product.[9]
P280		Wear protective gloves/protective clothing/eye protection/face protection.[9]
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.[9]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P304 + P340		IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.[9]
Disposal	P501	Dispose of contents/container in accordance with local regulations.[9]

First Aid

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, call a physician.[9][10]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Conclusion

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is more than a simple chemical; it is a strategic molecular tool. Its well-defined three-dimensional structure, combined with its dual functionality, provides medicinal chemists with a powerful scaffold for the rational design of novel therapeutics. From its role in pioneering PROTAC technology to its use in constructing highly specific receptor antagonists, this compound demonstrates the significant impact that thoughtfully designed building blocks can have on the advancement of drug discovery. A thorough understanding of its properties, reactivity, and safety is paramount for any scientist looking to leverage its unique advantages in their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. Cas 1127-13-5,4-hydroxy-Bicyclo[2.2.2]octane-1-carboxylic acid | lookchem [lookchem.com]
- 4. 1127-13-5 Cas No. | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 5. 1127-13-5 Cas No. | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 78385-84-9,4-fluorobicyclo[2.2.2]octane-1-carboxylic acid | lookchem [lookchem.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109288#4-hydroxybicyclo-2-2-2-octane-1-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com